Tiglic aldehyde

Stereoselective Synthesis Diels–Alder Cycloaddition

Tiglic aldehyde (IUPAC: (2Z)-2-methylbut-2-enal; CAS: 6038-09-1), a branched α,β-unsaturated aldehyde of formula CH₃CH=C(CH₃)CHO, is the Z-stereoisomer of the more common trans-2-methyl-2-butenal (CAS: 497-03-0). Its structure, incorporating a conjugated double bond and a methyl-substituted α-carbon, defines its core physical properties: a boiling point of 116-119 °C (lit.), a density of 0.871 g/mL at 25 °C, and a refractive index (n20/D) of 1.448.

Molecular Formula C5H8O
Molecular Weight 84.12 g/mol
CAS No. 6038-09-1
Cat. No. B7770458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTiglic aldehyde
CAS6038-09-1
Molecular FormulaC5H8O
Molecular Weight84.12 g/mol
Structural Identifiers
SMILESCC=C(C)C=O
InChIInChI=1S/C5H8O/c1-3-5(2)4-6/h3-4H,1-2H3/b5-3+
InChIKeyACWQBUSCFPJUPN-HWKANZROSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySlightly soluble in water;  soluble in ether and most oils
soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Tiglic Aldehyde (CAS 6038-09-1) Baseline Identity for Procurement and Synthesis Planning


Tiglic aldehyde (IUPAC: (2Z)-2-methylbut-2-enal; CAS: 6038-09-1), a branched α,β-unsaturated aldehyde of formula CH₃CH=C(CH₃)CHO, is the Z-stereoisomer of the more common trans-2-methyl-2-butenal (CAS: 497-03-0). Its structure, incorporating a conjugated double bond and a methyl-substituted α-carbon, defines its core physical properties: a boiling point of 116-119 °C (lit.), a density of 0.871 g/mL at 25 °C, and a refractive index (n20/D) of 1.448 . While often grouped with simpler enals, this specific Z-configuration imparts unique stereoelectronic and conformational properties that are critical for specific synthetic and sensory applications [1].

Why Tiglic Aldehyde (CAS 6038-09-1) Cannot Be Simply Substituted by Crotonaldehyde or Ethyl Tiglate in Critical Applications


Simple substitution of tiglic aldehyde (CAS 6038-09-1) with other α,β-unsaturated aldehydes or tiglate esters is scientifically unsound due to fundamental differences in stereoelectronic properties and reactivity profiles. Its specific E/Z configuration and α-methyl substitution confer a distinct, quantitatively defined stereoselectivity in cycloadditions, a divergent electrochemical reduction pathway compared to crotonaldehyde [1], and a unique conformational preference that differentiates it from analogous esters [2]. These are not incremental but categorical differences that directly impact the outcome of stereospecific syntheses and the fidelity of complex molecular designs, making precise procurement essential.

Quantified Differentiation of Tiglic Aldehyde (6038-09-1) for Rigorous Compound Selection


Stereoselectivity in Diels–Alder Cycloadditions: Endo/Exo Ratios for Tiglic Aldehyde vs. Ethyl Tiglate

In Lewis acid-catalyzed Diels–Alder reactions, tiglic aldehyde (6038-09-1) exhibits a pronounced endo selectivity of 99:1 [1]. This is in stark contrast to the structurally related ethyl tiglate (ethyl (E)-2-methylbut-2-enoate), which provides only a modest 2:1 diastereoselectivity favoring the exo product under comparable conditions [1]. The presence of the aldehyde carbonyl, compared to the ester, dramatically alters the stereochemical outcome of the cycloaddition, a critical parameter for the construction of stereochemically defined carbocyclic frameworks.

Stereoselective Synthesis Diels–Alder Cycloaddition

Electrochemical Reduction Pathway Divergence: Tiglic Aldehyde vs. Crotonaldehyde

Polarographic reduction studies at the dropping mercury electrode (DME) reveal a fundamental mechanistic divergence. While crotonaldehyde is reduced predominantly to the saturated aldehyde (propanal), the introduction of an α-methyl group to form tiglic aldehyde completely alters the reaction pathway, leading to the α,β-unsaturated alcohol as the major product [1]. The text explicitly states: 'introduction of a methyl group in the α-position of crotonaldehyde does not affect the affinity to protonation. Tiglaldehyde is reduced at the DME to an α,β-unsaturated alcohol.' This is not a kinetic nuance but a switch in the primary product identity.

Electrochemistry Reduction Potential Mechanism

Conformational Equilibrium: s-Trans Preference of Tiglic Aldehyde vs. s-Cis Preference of Methyl Tiglate

Lanthanide-Induced Shift Analysis (LISA) combined with ab initio calculations reveals that tiglic aldehyde (1) strongly favors the s-trans conformation with an energy difference ΔE (s-cis–s-trans) of +1.64 kcal/mol [1]. In contrast, the ester analog, methyl crotonate (3), exhibits a strong preference for the s-cis conformer, with a ΔE of -0.72 kcal/mol [1]. This conformational preference directly impacts the compound's solution-phase structure, its UV/Vis absorption characteristics, and its reactivity in processes sensitive to the dihedral angle of the conjugated π-system.

Conformational Analysis Spectroscopy Molecular Modeling

Equilibrium Thermodynamics of E/Z Isomerization: Tiglic Aldehyde vs. Crotonaldehyde

Photochemical equilibration studies of E/Z isomerization reveal that for both crotonaldehyde and tiglic aldehyde, the equilibrium mixture consists of >98% of the thermodynamically favored E-isomer [1]. The specific Z-isomer (CAS 6038-09-1) is the minor, higher-energy component. This quantitative thermodynamic instability of the Z-isomer is a critical differentiator; its isolation and use in reactions are contingent on controlling conditions to prevent equilibration to the E-isomer, a factor not relevant for the trans (E) counterpart or the analogous esters.

Isomerization Thermodynamics Photochemistry

Sensory Potency and Chemesthetic Activation: Tiglic Aldehyde vs. Cuminaldehyde

Tiglic aldehyde activates the human TRPA1 ion channel, a key receptor for pungent and irritating sensations, with an in vitro EC₅₀ of 1490 μM [1]. While less potent than cuminaldehyde (EC₅₀ 720 μM) in activating TRPA1, tiglic aldehyde achieves this at a much lower reported use level in food applications (5 ppm or 60 μM) compared to cuminaldehyde (29.33 ppm or 195 μM) [1]. The distinct sensory profile, described as 'onion, fat, almond, syrup-like' with a 'tingling, cooling' chemesthetic quality [1], differentiates it from other flavor aldehydes.

Chemosensation Flavor Chemistry TRPA1 Receptor

Tiglic Aldehyde (CAS 6038-09-1): Validated Application Scenarios for Research and Industrial Use


Stereocontrolled Synthesis of Complex Carbocycles via Diels–Alder Cycloaddition

The 99:1 endo-selectivity of tiglic aldehyde in Lewis acid-catalyzed Diels–Alder reactions [1] makes it an indispensable building block for constructing bicyclic frameworks with high stereochemical fidelity. This property is essential for the total synthesis of complex terpenoid natural products (e.g., tuberculosinol, dysidiolide) where access to a specific endo cycloadduct is mandatory for the correct relative stereochemistry of the final target. Using ethyl tiglate would yield the incorrect exo diastereomer as the major product, rendering the synthetic route unviable.

Specialty Flavor and Fragrance Ingredient with a Unique Chemesthetic Profile

Tiglic aldehyde is a valuable flavoring agent (FEMA 3407) for creating 'cooling' and 'tingling' sensations in food products, as supported by its activation of the TRPA1 ion channel (EC₅₀ 1490 μM) [2]. Its reported use level in gelatins/puddings is 5 ppm, significantly lower than that of other TRPA1 agonists like cuminaldehyde (29 ppm) [2]. This allows formulators to impart a specific chemesthetic effect (described as 'tingling, cooling') without the dominant spicy or herbaceous character of alternatives, enabling nuanced flavor profiles in confectionery and savory applications.

Electrosynthetic Precursor for Unsaturated Alcohols

Unlike crotonaldehyde, which yields a saturated aldehyde upon polarographic reduction, tiglic aldehyde is uniquely reduced to an α,β-unsaturated alcohol at the dropping mercury electrode [3]. This divergent electrochemical behavior positions tiglic aldehyde as a selective precursor in electrosynthetic strategies designed to generate or modify unsaturated alcohol moieties. This specific reactivity could be leveraged in the development of novel electrochemical sensors or in the late-stage functionalization of complex molecules.

Development of Conformationally Dependent Materials

The strong preference of tiglic aldehyde for the s-trans conformation (ΔE = +1.64 kcal/mol relative to s-cis) [4] dictates its solution-phase geometry and its potential for ordered assembly. This property is in contrast to its ester analogs (e.g., methyl crotonate), which favor the s-cis conformation. This conformational rigidity and specific geometry could be exploited in the design of liquid crystals, anisotropic materials, or in supramolecular chemistry where the pre-organized s-trans diene system is a requirement for host-guest interactions or crystal engineering.

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